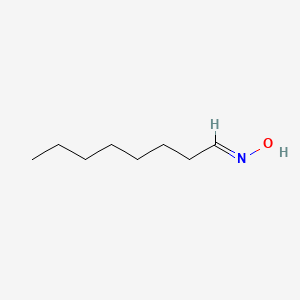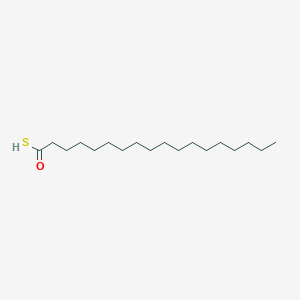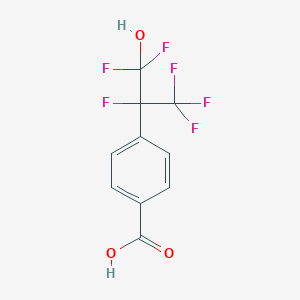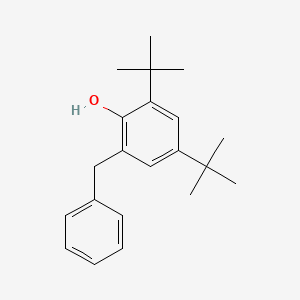
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including disulfide, amide, and ester groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate typically involves multiple steps:
Formation of the disulfide bond: This step involves the reaction of two thiol-containing intermediates under oxidative conditions to form the disulfide linkage.
Amide bond formation: The amide bonds are formed through the reaction of carboxylic acid derivatives with amines, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The ester group is introduced through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Disulfide Bond Formation: The disulfide bond can form reversible covalent linkages with thiol groups in proteins, affecting their structure and function.
Amide and Ester Bonds: These bonds can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Glutathione Disulfide: Contains a disulfide bond and is involved in redox reactions in cells.
N,N’-Diacetylcystine: Another disulfide-containing compound with applications in biochemistry.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Used in protein cross-linking studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to form reversible disulfide bonds makes it particularly valuable in the study of redox biology and protein interactions.
Properties
Molecular Formula |
C31H39N7O9S2 |
|---|---|
Molecular Weight |
717.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethylamino]ethyldisulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C31H39N7O9S2/c1-3-16-36-29-27(30(44)37(17-4-2)31(36)45)34-28(35-29)20-5-7-21(8-6-20)46-19-22(39)33-14-13-32-15-18-48-49-26(43)12-11-25(42)47-38-23(40)9-10-24(38)41/h5-8,32H,3-4,9-19H2,1-2H3,(H,33,39)(H,34,35) |
InChI Key |
BCDTTXGAJHVPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNCCSSC(=O)CCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)


![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)


![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)



![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
